2-Heptenoic acid

Description

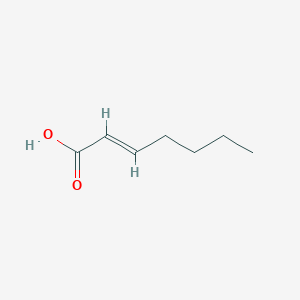

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURNCBVQZBJDAJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893639 | |

| Record name | (2E)-2-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Disagreeable rancid aroma | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224.00 to 228.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Heptenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils, Soluble (in ethanol) | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.978 | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10352-88-2, 18999-28-5 | |

| Record name | trans-2-Heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010352882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018999285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Heptenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hept-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hept-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IB74EZ67V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Heptenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Heptenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid, an unsaturated fatty acid, is a molecule of significant interest across various scientific disciplines, including chemical synthesis, flavor and fragrance development, and biochemical research.[1][2][3] Its α,β-unsaturated carboxylic acid structure imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for their determination, and an exploration of a relevant biological signaling pathway.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthetic protocols, and understanding its biological interactions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Disagreeable, rancid aroma | [4] |

| Boiling Point | 224.0 to 228.0 °C at 760 mmHg | [4] |

| Density | 0.968-0.978 g/cm³ | [4] |

| Refractive Index | 1.447-1.457 | [4] |

| Solubility | Soluble in oils | [4] |

| pKa | 4.79±0.10 (Predicted) |

Table 2: Identification and Spectral Data of this compound

| Identifier/Spectrum | Value/Type | Source(s) |

| CAS Number | 18999-28-5 | [4] |

| IUPAC Name | (E)-hept-2-enoic acid | [4] |

| ¹H NMR Spectrum | Data available | |

| ¹³C NMR Spectrum | Data available | |

| Infrared (IR) Spectrum | Data available | |

| Mass Spectrum | Data available |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory practices and can be adapted based on available instrumentation.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating liquid, ensuring the heat is distributed evenly by convection.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

Density, the mass per unit volume, can be accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

Procedure:

-

The clean, dry pycnometer is weighed accurately.

-

The pycnometer is filled with this compound and the stopper is inserted, ensuring any excess liquid is expelled through the capillary.

-

The outside of the pycnometer is carefully dried and it is weighed again.

-

The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and density, and weighed again.

-

The density of this compound is calculated using the following formula: Density of liquid = (mass of liquid / mass of water) × density of water

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is a characteristic property and can be determined using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue paper

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

The prism surfaces of the refractometer are cleaned with a suitable solvent and dried with soft tissue.

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.

-

The light source is switched on and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Biological Activity and Signaling Pathway

While this compound is primarily recognized for its applications in the chemical and fragrance industries, as a medium-chain fatty acid (MCFA), it is pertinent to consider its potential biological roles. MCFAs are known to act as signaling molecules, notably through the activation of G protein-coupled receptors (GPCRs). One such receptor is GPR84, which is activated by MCFAs with carbon chain lengths of 9-14.[5] Although this compound has a 7-carbon chain, the GPR84 signaling pathway serves as a relevant model for understanding how MCFAs can initiate cellular responses.

Activation of GPR84, which is coupled to a pertussis toxin-sensitive Gαi/o protein, can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Furthermore, GPR84 activation can stimulate calcium mobilization within the cell.[5] This pathway is of interest to drug development professionals as GPR84 is predominantly expressed in immune cells and has been implicated in inflammatory responses.[5][6]

Below is a diagram illustrating the GPR84 signaling pathway.

Caption: GPR84 Signaling Pathway Activated by Medium-Chain Fatty Acids.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The summarized physicochemical data, detailed experimental protocols, and the illustrative signaling pathway offer a comprehensive resource for the effective utilization and further investigation of this versatile molecule. The presented GPR84 signaling pathway, while a model, highlights a potential avenue for exploring the biological activities of this compound and similar fatty acids in the context of immune modulation and other cellular processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C7H12O2 | CID 5282709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of 2-Heptenoic Acid

Introduction

This compound is an unsaturated carboxylic acid with applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances.[1][2] Its seven-carbon chain with a double bond at the C2 position provides a reactive site for various chemical transformations. This guide presents a comprehensive overview of a primary synthetic route to this compound and details the subsequent purification methodologies required to achieve high purity for research and development applications.

Synthesis of this compound via Knoevenagel Condensation

The most common and efficient method for synthesizing α,β-unsaturated acids like this compound is the Knoevenagel condensation.[3] Specifically, the Doebner modification of this reaction is employed, which involves the condensation of an aldehyde with malonic acid, followed by a decarboxylation step.[3][4] For the synthesis of this compound, the reactants are pentanal (valeraldehyde) and malonic acid, typically catalyzed by a basic amine such as pyridine (B92270) or piperidine.[3][5]

The reaction proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of pentanal. The resulting aldol-type intermediate subsequently undergoes dehydration and decarboxylation to yield the final α,β-unsaturated acid product.[3][4]

Key Reaction Parameters

| Parameter | Value/Condition | Purpose/Comment |

| Reactants | Pentanal, Malonic Acid | Pentanal provides the 5-carbon chain, malonic acid provides the carboxyl group and the α-carbon. |

| Catalyst | Pyridine, Piperidine | A weak base is required to facilitate deprotonation of malonic acid without causing self-condensation of the aldehyde.[3] |

| Solvent | Pyridine (can act as both solvent and catalyst)[3] | Provides a medium for the reaction. |

| Temperature | Heating on a water-bath or reflux | Provides energy for condensation and subsequent decarboxylation. |

| Yield | ~85% | A reported yield for a similar synthesis is 84.8%.[6] |

Experimental Protocol: Synthesis

This protocol is based on the Doebner modification of the Knoevenagel condensation.

Materials:

-

Pentanal (Valeraldehyde)

-

Malonic Acid

-

Pyridine

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium chloride (saturated solution)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malonic acid (1.0 eq) and pyridine (2-3 eq). Stir the mixture until the malonic acid dissolves.

-

Addition of Aldehyde: Slowly add pentanal (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (a gentle boil) using a heating mantle or water bath. The reaction is often monitored by the evolution of CO2 gas, indicating decarboxylation is occurring.[3] Continue heating for 2-4 hours.

-

Work-up - Acidification: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude this compound.

-

Work-up - Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Work-up - Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator to yield the crude this compound.

Logical Workflow for Synthesis

Caption: Workflow diagram for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, byproducts, and residual solvent. Several techniques can be employed for purification.

Acid-Base Extraction

This is a fundamental purification step for carboxylic acids, often integrated into the initial work-up.[7] It effectively separates the acidic product from neutral and basic impurities.

Protocol:

-

Dissolve the crude product in diethyl ether.

-

Transfer to a separatory funnel and extract with a 1N sodium hydroxide (B78521) solution. The this compound will move into the aqueous layer as its sodium salt.

-

Separate the layers and discard the organic layer containing neutral impurities.

-

Wash the aqueous layer once with fresh diethyl ether to remove any remaining impurities.

-

Cool the aqueous layer in an ice bath and re-acidify with cold, dilute hydrochloric acid until the solution is acidic (pH < 2), which will precipitate the purified this compound.

-

Extract the purified acid back into diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate using a rotary evaporator.[7]

Fractional Distillation

Since this compound is a liquid at room temperature, fractional distillation under reduced pressure is a highly effective method for final purification.[7] This separates compounds based on differences in their boiling points.

Physical Properties for Distillation:

| Property | Value | Source |

| Boiling Point | 226-228 °C | [8] |

| Boiling Point (Reduced Pressure) | 139-141 °C at 25 mmHg | [6] |

| Melting Point | -19 °C | [8] |

| Density | ~0.95 g/cm³ at 20 °C | [8] |

Protocol:

-

Set up a fractional distillation apparatus with a vacuum source. Ensure all glass joints are properly sealed.

-

Place the crude or pre-purified this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Slowly reduce the pressure to the desired level (e.g., 25 mmHg).

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point (139-141 °C at 25 mmHg). Discard any initial lower-boiling fractions (forerun) and stop before higher-boiling impurities distill over.

Chromatographic Purification

For achieving very high purity or for separating isomeric impurities, chromatographic techniques are valuable.

-

Anion Exchange Chromatography: This method separates molecules based on their charge. The negatively charged carboxylate anion of this compound binds to a positively charged anion exchange resin. Impurities are washed away, and the pure acid is then displaced from the resin by washing with a solution of a stronger anion.[9][10]

-

Reversed-Phase Chromatography (C18): This technique separates compounds based on polarity. It is highly effective for purifying polar organic compounds like carboxylic acids. A common mobile phase involves a gradient of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) to keep the carboxylic acid protonated.

Overall Synthesis and Purification Pathway

Caption: Overall pathway from starting materials to pure product.

Conclusion

The synthesis of this compound is reliably achieved through the Knoevenagel-Doebner condensation of pentanal and malonic acid. Achieving high purity, essential for applications in drug development and scientific research, requires a multi-step purification strategy. A combination of an initial acid-base work-up followed by fractional distillation under reduced pressure is typically sufficient for obtaining a high-purity product. For applications demanding the highest purity levels, chromatographic methods offer an excellent final polishing step. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 8. This compound, 18999-28-5 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Discovery and History of 2-Heptenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Heptenoic acid, a medium-chain unsaturated fatty acid, has garnered interest in various scientific fields for its utility as a versatile building block in organic synthesis and its potential biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its early synthesis, experimental protocols, and the evolution of its characterization.

Early Synthesis and Discovery in the Late 19th Century

The discovery of this compound is rooted in the burgeoning field of organic synthesis in the latter half of the 19th century. While a single definitive "discovery" is not attributed to one individual, its first synthesis can be traced back to the pioneering work on condensation reactions of aldehydes and ketones. These reactions, developed by prominent chemists of the era, provided the foundational methods for creating carbon-carbon double bonds, a key feature of this compound.

The most probable route for the initial synthesis of this compound was through a variation of the Knoevenagel condensation , a reaction discovered by Emil Knoevenagel in the 1890s. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst.[1][2]

Another plausible early synthetic route is the Perkin reaction , developed by William Henry Perkin in 1868. This reaction condenses an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated aromatic acid.[3][4][5] While typically used for aromatic aldehydes, variations of this reaction could have been adapted for aliphatic aldehydes like pentanal to produce this compound.

The Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, also represents a potential early method for the synthesis of β-hydroxy esters, which can be subsequently dehydrated to α,β-unsaturated esters and then hydrolyzed to the corresponding acids.[6][7]

While pinpointing the exact first synthesis is challenging due to the evolving nomenclature and reporting standards of the time, the groundwork laid by these eminent chemists provided the essential tools for the creation of this compound. Early reports of "heptenoic acid" can be found in German chemical journals of the late 19th and early 20th centuries, such as Berichte der deutschen chemischen Gesellschaft and Liebigs Annalen der Chemie, which were leading publications in the field of organic chemistry.

Experimental Protocols of Early Syntheses

The following sections detail the likely experimental protocols for the synthesis of this compound based on the foundational condensation reactions of the late 19th century. These protocols are reconstructed from the general understanding of these historical reactions.

Knoevenagel Condensation for this compound Synthesis

This protocol outlines a plausible method for the synthesis of this compound via the Knoevenagel condensation of pentanal (valeraldehyde) and malonic acid.

Reactants:

-

Pentanal (Valeraldehyde)

-

Malonic Acid

-

Piperidine (B6355638) (as catalyst)

-

Pyridine (B92270) (as solvent)

-

Diethyl ether (for extraction)

-

Hydrochloric acid (for acidification)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

A mixture of pentanal and malonic acid in pyridine was prepared.

-

A catalytic amount of piperidine was added to the mixture.

-

The reaction mixture was heated under reflux. The progress of the reaction was likely monitored by observing the evolution of carbon dioxide.

-

After the reaction was deemed complete, the mixture was cooled to room temperature.

-

The reaction mixture was then acidified with hydrochloric acid.

-

The product was extracted with diethyl ether.

-

The ethereal extract was washed with water and dried over anhydrous sodium sulfate.

-

The solvent was removed by distillation to yield crude this compound.

-

Purification was likely achieved through fractional distillation under reduced pressure.

Logical Workflow for Knoevenagel Condensation

Caption: Knoevenagel condensation workflow for this compound synthesis.

Data Presentation

Historical records of quantitative data for the synthesis of this compound are scarce and often lack the precision of modern analytical techniques. However, based on the general efficiency of these early condensation reactions, the following table provides an estimated summary of the expected data.

| Parameter | Expected Value | Notes |

| Yield | 30-50% | Yields for early condensation reactions were often moderate. |

| Boiling Point | Approx. 225-228 °C | At atmospheric pressure. |

| Appearance | Colorless to yellowish oil | Impurities could lead to discoloration. |

| Odor | Pungent, fatty | Characteristic of medium-chain unsaturated acids. |

Historical Methods of Characterization

In the late 19th and early 20th centuries, the characterization of newly synthesized compounds relied on a combination of physical and chemical methods.

-

Elemental Analysis: Determination of the empirical formula by combustion analysis to measure the percentages of carbon and hydrogen.

-

Boiling Point Determination: A key physical constant for liquids, used to assess purity.

-

Density Measurement: Another important physical property for characterizing liquids.

-

Titration: To determine the equivalent weight of the carboxylic acid.

-

Derivatization: Conversion of the carboxylic acid to a solid derivative (e.g., an amide or an ester) with a sharp melting point for further characterization.

-

Oxidative Cleavage: Reaction with oxidizing agents like potassium permanganate (B83412) could be used to break the double bond and identify the resulting fragments, thus helping to determine the position of the double bond.

Experimental Workflow for Historical Characterization

Caption: Workflow for the historical characterization of this compound.

Conclusion

The discovery of this compound was not a singular event but rather an outcome of the systematic development of synthetic organic chemistry in the late 19th century. The foundational condensation reactions pioneered by chemists like Knoevenagel, Perkin, and Reformatsky provided the necessary chemical tools for its creation. While detailed historical records of its initial synthesis are sparse, the principles of these reactions allow for a clear reconstruction of the likely experimental approaches. The subsequent characterization, though rudimentary by modern standards, laid the groundwork for understanding the structure and properties of this and other unsaturated fatty acids. This historical perspective is crucial for appreciating the evolution of organic synthesis and the enduring legacy of these early chemical pioneers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 3. rushim.ru [rushim.ru]

- 4. Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4242277A - Nitrosation process - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Heptenoic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Heptenoic acid (C7H12O2), a seven-carbon unsaturated carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. The information presented herein is crucial for the structural elucidation, identification, and quantification of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | broad singlet | 1H | -COOH |

| ~7.05 | dt | 1H | H-3 |

| ~5.80 | dt | 1H | H-2 |

| ~2.20 | q | 2H | H-4 |

| ~1.45 | sextet | 2H | H-5 |

| ~1.30 | sextet | 2H | H-6 |

| ~0.90 | t | 3H | H-7 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~172 | C-1 (-COOH) |

| ~152 | C-3 |

| ~121 | C-2 |

| ~34 | C-4 |

| ~31 | C-5 |

| ~22 | C-6 |

| ~14 | C-7 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| 2960, 2930, 2870 | C-H stretch (alkyl) |

| 1710 | C=O stretch (α,β-unsaturated carboxylic acid) |

| 1650 | C=C stretch |

| 1420 | C-O-H bend |

| 1300 | C-O stretch |

| 980 | =C-H bend (out-of-plane, trans) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 128 | 25 | [M]⁺ (Molecular Ion) |

| 111 | 15 | [M - OH]⁺ |

| 99 | 10 | [M - C₂H₅]⁺ |

| 85 | 100 | [M - C₃H₇]⁺ (Base Peak) |

| 73 | 40 | [C₄H₉O]⁺ |

| 57 | 55 | [C₄H₉]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation

-

Approximately 10-20 mg of liquid this compound was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution was filtered through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

The NMR tube was capped securely to prevent solvent evaporation.

Instrumentation and Data Acquisition

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: 16 ppm

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Spectral width: 240 ppm

-

-

Reference: Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation

A drop of neat this compound was placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[2]

Instrumentation and Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Mode: Attenuated Total Reflectance (ATR).[2]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation and Introduction

-

A dilute solution of this compound was prepared in dichloromethane.

-

The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for fatty acid analysis.

Instrumentation and Data Acquisition

-

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Mass Analyzer: Quadrupole.

-

GC Program:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.[3]

-

Carrier Gas: Helium.

-

-

MS Scan Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. agilent.com [agilent.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Precursors of 2-Heptenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological precursors of 2-Heptenoic acid, a seven-carbon unsaturated fatty acid. The document details the metabolic pathways responsible for its formation, presents quantitative data from relevant studies, outlines detailed experimental protocols for its identification and quantification, and includes visualizations of the key biochemical processes.

Introduction

Primary Biological Precursors and Metabolic Pathways

The principal biological precursors of this compound are odd-chain fatty acids, particularly those with 17 or more carbons. The metabolic pathway responsible for the breakdown of these fatty acids and the subsequent formation of this compound intermediates is β-oxidation , which occurs in both mitochondria and peroxisomes.[1][3][4]

Beta-Oxidation of Odd-Chain Saturated Fatty Acids

The β-oxidation of a saturated odd-chain fatty acid, such as heptadecanoic acid (C17:0), involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons.[3] Each cycle produces one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. For an odd-chain fatty acid, this process continues until a five-carbon intermediate remains, which is then cleaved to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.

During the degradation of heptadecanoic acid, a seven-carbon intermediate, heptenoyl-CoA , is formed. This intermediate is a direct precursor to this compound.

The core enzymatic steps in each cycle of β-oxidation are:

-

Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA.

-

Hydration by enoyl-CoA hydratase, forming an L-β-hydroxyacyl-CoA.

-

Dehydrogenation by L-β-hydroxyacyl-CoA dehydrogenase, forming a β-ketoacyl-CoA.

-

Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

The following diagram illustrates the β-oxidation pathway of Heptadecanoyl-CoA, highlighting the formation of the C7 intermediate.

Caption: β-Oxidation of Heptadecanoyl-CoA leading to Heptanoyl-CoA.

Beta-Oxidation of Odd-Chain Unsaturated Fatty Acids

The β-oxidation of odd-chain unsaturated fatty acids also serves as a source of this compound precursors. For example, the degradation of cis-10-heptadecenoic acid (C17:1) in peroxisomes has been studied, and its degradation is expected to produce odd-chain enoyl-CoA intermediates.[3] The presence of double bonds requires additional enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to reconfigure the double bonds into the trans-Δ² conformation, which is a substrate for enoyl-CoA hydratase.[5]

Quantitative Data

Quantitative data on the specific intermediates of odd-chain fatty acid β-oxidation is limited. However, studies analyzing the monomer composition of polyhydroxyalkanoates (PHAs) in transgenic plants fed with odd-chain fatty acids provide indirect quantitative evidence. The composition of the resulting PHA polymer reflects the intracellular pool of 3-hydroxyacyl-CoA intermediates.

Table 1: Monomer Composition of Polyhydroxyalkanoates (PHA) in Transgenic Arabidopsis thaliana Fed with Odd-Chain Fatty Acids

| Precursor Fatty Acid Fed | PHA Monomer | Molar Percentage of Total Monomers |

| Heptadecanoic acid (C17:0) | 3-Hydroxyheptanoate (C7) | Present |

| 3-Hydroxynonanoate (C9) | Present | |

| 3-Hydroxyundecanoate (C11) | Present | |

| 3-Hydroxytridecanoate (C13) | Present | |

| 3-Hydroxypentadecanoate (C15) | Present | |

| cis-10-Heptadecenoic acid (C17:1) | 3-Hydroxyheptanoate (C7) | Present |

| 3-Hydroxynonanoate (C9) | Present | |

| 3-Hydroxy-cis-5-undecenoate (C11:1) | Present | |

| 3-Hydroxy-cis-7-tridecenoate (C13:1) | Present | |

| 3-Hydroxy-cis-9-pentadecenoate (C15:1) | Present |

Source: Adapted from experimental data on the analysis of PHA synthesized in plants fed with specific fatty acids. The presence of these monomers indicates the formation of their corresponding 3-hydroxyacyl-CoA intermediates during β-oxidation.

Experimental Protocols

The identification and quantification of this compound and its precursors involve several analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

This protocol is adapted for the analysis of this compound, often after derivatization to its more volatile methyl ester, methyl 2-heptenoate.

4.1.1. Sample Preparation and Derivatization

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., cell culture, tissue homogenate) using a chloroform/methanol-based method.

-

Saponification: Saponify the lipid extract to release free fatty acids.

-

Esterification: Convert the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (B129727) or by acid-catalyzed esterification.

-

Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

4.1.2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Full scan mode (e.g., m/z 40-300) for identification and selected ion monitoring (SIM) for quantification.

-

Caption: Workflow for GC-MS analysis of this compound.

Enzymatic Assay for 2-trans-Enoyl-CoA Intermediates

This assay allows for the determination of 2-trans-enoyl-CoA esters, including trans-2-heptenoyl-CoA, in tissue samples.[6]

4.2.1. Principle

The assay is based on the stoichiometric oxidation of 2-trans-enoyl-CoA and 3-hydroxyacyl-CoA esters to 3-ketoacyl-CoA by the sequential action of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The NADH produced is then amplified through an enzymatic cycling reaction and measured fluorometrically.

4.2.2. Protocol

-

Extraction of Acyl-CoA Esters: Homogenize frozen tissue samples in a chloroform/methanol mixture to extract the acyl-CoA esters.

-

Enzymatic Reaction:

-

Incubate the extracted acyl-CoA esters in a reaction mixture containing:

-

Buffer (e.g., Tris-HCl)

-

NAD⁺

-

Enoyl-CoA hydratase

-

3-Hydroxyacyl-CoA dehydrogenase

-

-

Run parallel reactions in the absence of enoyl-CoA hydratase to measure only the initial 3-hydroxyacyl-CoA content.

-

-

NADH Amplification: Stop the initial reaction and add an enzymatic cycling mix to amplify the NADH signal.

-

Fluorometric Detection: Measure the fluorescence of the amplified product.

-

Quantification: Calculate the concentration of 2-trans-enoyl-CoA esters by subtracting the values obtained in the absence of enoyl-CoA hydratase from those obtained in its presence and comparing to a standard curve.

Caption: Workflow for the enzymatic assay of 2-trans-enoyl-CoA.

Conclusion

The primary biological precursors of this compound are long-chain, odd-numbered fatty acids, with heptadecanoic acid being a key example. The formation of this compound intermediates occurs via the well-established β-oxidation pathway in both mitochondria and peroxisomes. While direct quantitative measurements in vivo are challenging, indirect evidence from metabolic engineering studies and the availability of robust analytical protocols provide a strong foundation for further research into the metabolism and physiological roles of this medium-chain fatty acid. The detailed methodologies and pathway visualizations presented in this guide offer a valuable resource for scientists and researchers in the field of drug development and metabolic research.

References

- 1. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]

- 6. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-Heptenoic Acid in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptenoic acid, a medium-chain unsaturated fatty acid, presents a compelling yet under-investigated profile in the context of fatty acid metabolism. While direct experimental evidence delineating its precise mechanism of action remains to be fully elucidated, this technical guide synthesizes current knowledge of fatty acid oxidation and leverages data from structurally analogous compounds to propose a putative mechanism. It is hypothesized that this compound may act as an inhibitor of mitochondrial β-oxidation, potentially through competitive inhibition of key enzymes and/or induction of mitochondrial dysfunction. This whitepaper provides a comprehensive overview of the fatty acid metabolism pathway, details a proposed mechanism of action for this compound, and furnishes detailed experimental protocols for researchers to investigate these hypotheses.

Introduction to Fatty Acid Metabolism

Fatty acid metabolism is a critical process for energy homeostasis, involving both the breakdown of fatty acids (catabolism) to generate ATP and their synthesis (anabolism) for storage and cellular structure. The primary catabolic pathway is β-oxidation, which occurs within the mitochondria and peroxisomes.

Mitochondrial β-Oxidation Pathway:

Long-chain fatty acids are first activated to their acyl-CoA derivatives in the cytoplasm. Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle, a process involving carnitine palmitoyltransferase I (CPT1) and II (CPT2). Medium-chain fatty acids, such as this compound, can cross the mitochondrial membranes independently of the carnitine shuttle.

Once inside the mitochondrial matrix, fatty acyl-CoAs undergo a cyclical series of four enzymatic reactions:

-

Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond.

-

Hydration by enoyl-CoA hydratase.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA and a fatty acyl-CoA chain shortened by two carbons.

The acetyl-CoA produced enters the citric acid cycle, generating ATP through oxidative phosphorylation.

Proposed Mechanism of Action of this compound

Direct experimental data on the specific interaction of this compound with the enzymes of fatty acid metabolism is currently limited. However, based on its structural properties as an α,β-unsaturated carboxylic acid and evidence from analogous compounds, a plausible mechanism of action can be proposed.

It is hypothesized that this compound may inhibit mitochondrial β-oxidation. This hypothesis is supported by studies on structurally similar compounds. For instance, 2-n-propyl-4-pentenoic acid, an unsaturated metabolite of valproic acid, has been shown to be a potent inhibitor of medium-chain fatty acid β-oxidation.

The potential mechanisms of inhibition by this compound could include:

-

Competitive Inhibition of Acyl-CoA Dehydrogenases: As an unsaturated fatty acid, this compound or its CoA ester could act as a competitive inhibitor for acyl-CoA dehydrogenases, enzymes that introduce a double bond into the fatty acyl-CoA.

-

Mitochondrial Toxicity: As an α,β-unsaturated carbonyl compound, this compound is electrophilic and could potentially react with nucleophilic residues in mitochondrial proteins, including enzymes of the β-oxidation pathway and the electron transport chain, leading to mitochondrial dysfunction.

The following diagram illustrates the proposed sites of action of this compound within the fatty acid oxidation pathway.

Figure 1: Proposed Mechanism of this compound in Fatty Acid Oxidation.

Quantitative Data Summary

As direct quantitative data for the inhibitory effects of this compound on fatty acid metabolism are not yet available in the public domain, the following tables are presented as templates for organizing future experimental findings. These tables are structured to capture key metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) against key enzymes in the β-oxidation pathway.

Table 1: Hypothetical Inhibitory Effects of this compound on β-Oxidation Enzymes

| Enzyme Target | Assay Type | Substrate | This compound IC50 (µM) | This compound Ki (µM) | Inhibition Type |

| Acyl-CoA Dehydrogenase (MCAD) | Spectrophotometric | Octanoyl-CoA | Data not available | Data not available | To be determined |

| Carnitine Palmitoyltransferase I (CPT1) | Radiometric | Palmitoyl-CoA | Data not available | Data not available | To be determined |

| 3-Hydroxyacyl-CoA Dehydrogenase | Spectrophotometric | 3-Hydroxyoctanoyl-CoA | Data not available | Data not available | To be determined |

Table 2: Hypothetical Effects of this compound on Cellular Respiration

| Cell Line | Respirometry Parameter | Condition | Fold Change vs. Control | p-value |

| HepG2 | Basal Respiration | 100 µM this compound | Data not available | To be determined |

| HepG2 | ATP-Linked Respiration | 100 µM this compound | Data not available | To be determined |

| HepG2 | Maximal Respiration | 100 µM this compound | Data not available | To be determined |

Detailed Experimental Protocols

To facilitate the investigation into the mechanism of action of this compound, the following detailed experimental protocols are provided.

In Vitro Fatty Acid Oxidation Inhibition Assay

This protocol is designed to measure the inhibition of β-oxidation in isolated mitochondria or cell lysates using a radiolabeled substrate.

Workflow Diagram:

Figure 2: Workflow for In Vitro Fatty Acid Oxidation Inhibition Assay.

Materials:

-

Isolated mitochondria or cell lysate

-

[1-¹⁴C]Palmitoyl-CoA

-

This compound

-

Reaction buffer (e.g., containing L-carnitine, CoA, ATP, MgCl₂)

-

Perchloric acid

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing reaction buffer and the desired concentration of this compound or vehicle control.

-

Add isolated mitochondria or cell lysate to the reaction mixtures and pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding [1-¹⁴C]Palmitoyl-CoA.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.

-

Stop the reaction by adding a final concentration of 0.5 M perchloric acid.

-

Centrifuge the samples to pellet precipitated proteins.

-

Transfer the supernatant (containing radiolabeled acetyl-CoA) to a new tube.

-

Add scintillation cocktail to an aliquot of the supernatant.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage inhibition of fatty acid oxidation by comparing the radioactivity in the this compound-treated samples to the vehicle control.

Cellular Respiration Assay using High-Resolution Respirometry

This protocol measures the effect of this compound on mitochondrial respiration in intact cells.

Workflow Diagram:

Figure 3: Workflow for Cellular Respiration Assay.

Materials:

-

Cultured cells (e.g., HepG2)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration medium (e.g., DMEM without glucose, supplemented with fatty acids)

-

This compound

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A

Procedure:

-

Harvest cultured cells and resuspend them in pre-warmed respiration medium.

-

Calibrate the respirometer and add the cell suspension to the chambers.

-

Record the basal oxygen consumption rate (OCR).

-

Inject a specific concentration of this compound into the chamber and monitor the change in OCR.

-

Perform a mitochondrial stress test by sequential injections of:

-

Oligomycin: to inhibit ATP synthase and measure ATP-linked respiration.

-

FCCP: an uncoupler to measure maximal respiration.

-

Rotenone and Antimycin A: to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.

-

-

Analyze the data to determine the effects of this compound on basal respiration, ATP production, maximal respiratory capacity, and proton leak.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to known inhibitors of fatty acid oxidation and its classification as an α,β-unsaturated carbonyl compound provide a strong basis for the hypothesis that it interferes with mitochondrial β-oxidation. The experimental protocols detailed in this guide offer a clear path forward for researchers to rigorously test this hypothesis. Future studies should focus on performing in-depth enzymatic assays, cellular bioenergetic analyses, and metabolomic profiling to fully elucidate the mechanism of action of this compound in fatty acid metabolism. Such investigations will be crucial for understanding its potential physiological and toxicological effects and for exploring its potential as a modulator of metabolic pathways in research and drug development.

Toxicological Profile of 2-Heptenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-Heptenoic acid (CAS No. 18999-28-5), an alpha,beta-unsaturated carboxylic acid. The document summarizes available data on acute toxicity, local tolerance (skin and eye irritation/corrosion), and discusses the potential for genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Due to the limited availability of specific data for this compound in some areas, a read-across approach based on structurally related alpha,beta-unsaturated carbonyl compounds is employed to provide a more complete toxicological assessment. This guide includes detailed experimental protocols for key toxicological studies based on OECD guidelines and presents quantitative data in structured tables. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a seven-carbon unsaturated fatty acid with the chemical formula C₇H₁₂O₂. It exists as (E)- and (Z)-isomers.

| Property | Value | Reference |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Disagreeable, rancid | [1] |

| Boiling Point | 224-228 °C | [1] |

| LogP (o/w) | 2.186 (estimated) | [2] |

Toxicological Data

Acute Toxicity

Available data indicate that this compound has moderate acute toxicity. The primary hazard identified is its corrosive nature.

Table 1: Acute Toxicity of this compound

| Route | Species | Test | Value | Reference |

| Intraperitoneal | Mouse | LD50 | 1600 mg/kg | [2] |

| Subcutaneous | Mouse | LD50 | 1600 mg/kg | [2] |

No specific data for oral, dermal, or inhalation routes of exposure for this compound were identified. However, its classification as causing severe skin burns suggests significant dermal toxicity.

Local Tolerance: Skin and Eye Irritation/Corrosion

This compound is classified as a substance that causes severe skin burns and eye damage.[1][3] This is consistent with the properties of many organic acids and alpha,beta-unsaturated carbonyl compounds.

Mechanism of Skin Corrosion: The corrosive action of alpha,beta-unsaturated carboxylic acids like this compound on the skin is a complex process. It is initiated by the acidic nature of the carboxyl group, which can disrupt the stratum corneum, the outermost layer of the skin, through hydrolysis of lipids and proteins. The presence of the alpha,beta-unsaturation provides an electrophilic center that can react with nucleophilic residues in skin proteins, such as cysteine and lysine, via Michael addition. This covalent modification can lead to protein denaturation, disruption of cellular structures, and induction of an inflammatory response, ultimately resulting in cell death and tissue necrosis.

Genotoxicity

No specific genotoxicity studies on this compound were found. However, the class of alpha,beta-unsaturated carbonyl compounds has been studied for its genotoxic potential.[4][5] Some compounds in this class have been shown to be mutagenic, primarily through the formation of DNA adducts.[4][5] The reactivity of the alpha,beta-unsaturated system suggests that this compound could potentially interact with DNA. Therefore, in the absence of specific data, a potential for genotoxicity cannot be ruled out and testing is recommended.

Carcinogenicity

There are no carcinogenicity studies available for this compound. Some alpha,beta-unsaturated carbonyl compounds have been shown to be carcinogenic in animal studies.[4] The potential for carcinogenicity is often linked to the genotoxic and cell-proliferative effects of these compounds.[4] Given the data gap for this compound, its carcinogenic potential is unknown.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are not available. Studies on other short-chain fatty acids have shown a range of effects, with some indicating potential developmental effects at high doses.[6][7][8] However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E)-2-Heptenoic acid as a flavoring agent and concluded that there is "no safety concern at current levels of intake".[9] This suggests that at low levels of exposure, significant reproductive and developmental effects are unlikely.

Experimental Protocols

The following sections detail standardized experimental protocols based on OECD guidelines for key toxicological endpoints.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD 420)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test System: Typically, young adult female rats.

-

Procedure:

-

Sighting Study: A preliminary study is conducted in a stepwise manner to identify the appropriate starting dose for the main study.

-

Main Study: Groups of at least 5 female animals are dosed at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).

-

Administration: The test substance is administered as a single oral dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

-

Endpoint: The test allows for the classification of the substance based on the observed toxicity.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD 431)

-

Test System: Reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™).[11]

-

Procedure:

-

Application: The test substance is applied topically to the surface of the RhE tissue.[10]

-

Exposure: The tissues are exposed for defined periods, typically 3 minutes and 1 hour.

-

Viability Assessment: After exposure, the cell viability of the tissues is determined using a quantitative assay, most commonly the MTT assay.[4]

-

-

Endpoint: A substance is classified as corrosive if the cell viability falls below a certain threshold after a specific exposure time.[11]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)

-

Objective: To detect gene mutations induced by chemical substances.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.

-

Procedure:

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).

-

Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.

-

Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD 473)

-

Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure:

-

Exposure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.

-

Metaphase Arrest: After exposure, the cells are treated with a substance that arrests them in metaphase.

-

Analysis: The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations.

-

-

Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Carcinogenicity Studies (Based on OECD 451)

-

Objective: To determine the carcinogenic potential of a substance after long-term exposure.

-

Test System: Typically, two rodent species (e.g., rats and mice).

-

Procedure:

-

Dosing: Animals are exposed to the test substance daily for a major portion of their lifespan (e.g., 24 months for rats).

-

Observation: Animals are observed for clinical signs of toxicity and the development of tumors.

-

Pathology: A complete histopathological examination of all organs and tissues is performed.

-

-

Endpoint: An increase in the incidence of tumors in the treated groups compared to the control group indicates carcinogenic potential.

Prenatal Developmental Toxicity Study (Based on OECD 414)

-

Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

-

Test System: Pregnant female animals, typically rats or rabbits.

-

Procedure:

-

Dosing: The test substance is administered to pregnant females during the period of organogenesis.

-

Maternal Evaluation: Maternal animals are observed for signs of toxicity.

-

Fetal Examination: Near the end of gestation, the fetuses are removed by caesarean section and examined for external, visceral, and skeletal abnormalities.

-

-

Endpoint: The study evaluates effects on embryonic and fetal development, including malformations, variations, and growth retardation.

Conclusion

The available toxicological data for this compound indicate that it is a corrosive substance, capable of causing severe skin burns and eye damage. Its acute systemic toxicity appears to be moderate. While specific data on genotoxicity, carcinogenicity, and reproductive/developmental toxicity are lacking, the chemical class of alpha,beta-unsaturated carbonyl compounds, to which this compound belongs, contains members that have shown activity in these endpoints. Therefore, a cautious approach is warranted, and further testing according to standardized guidelines is recommended to fully characterize the toxicological profile of this compound, particularly for scenarios involving higher or prolonged exposure. The JECFA evaluation, however, provides assurance for its use as a flavoring agent at current intake levels. This guide provides the foundational information and standardized protocols necessary for researchers and drug development professionals to conduct a thorough risk assessment of this compound.

References

- 1. This compound | C7H12O2 | CID 5282709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 18999-28-5 [thegoodscentscompany.com]

- 3. Page loading... [guidechem.com]

- 4. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A two-generation reproductive and developmental toxicity study of sucrose polyester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. urncst.com [urncst.com]

- 8. Short-chain fatty acids in fetal development and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 11. iivs.org [iivs.org]

The Double Bond of 2-Heptenoic Acid: A Gateway to Diverse Chemical Transformations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid, an α,β-unsaturated carboxylic acid, presents a versatile scaffold for chemical synthesis due to the unique reactivity of its conjugated carbon-carbon double bond. The electron-withdrawing nature of the carboxylic acid group significantly influences the electron density of the double bond, making it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the double bond in this compound, offering insights into key reaction pathways, experimental considerations, and potential applications in drug discovery and development.

Electrophilic Addition Reactions

The electron-rich π-system of the double bond in this compound is a prime target for electrophiles. However, the conjugation with the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. The regioselectivity of these additions is governed by the formation of the most stable carbocation intermediate.

Hydrohalogenation (Addition of HBr)

The addition of hydrogen halides, such as hydrogen bromide (HBr), to this compound is expected to proceed via a carbocation intermediate. The initial protonation of the carbonyl oxygen is followed by the attack of the bromide ion. The reaction typically results in the formation of 3-bromoheptanoic acid.

Experimental Protocol: Addition of HBr to an α,β-Unsaturated Carboxylic Acid (General Procedure)

A solution of the α,β-unsaturated carboxylic acid in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane) is treated with a stream of anhydrous HBr gas or with a solution of HBr in acetic acid. The reaction mixture is stirred at a controlled temperature (typically ranging from 0 °C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other analytical techniques. The product is then isolated by extraction and purified by crystallization or chromatography.

Halogenation (Addition of Br₂)

The addition of halogens, such as bromine (Br₂), across the double bond of this compound leads to the formation of a vicinal dihalide. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This results in the anti-addition of the two bromine atoms, yielding 2,3-dibromoheptanoic acid.

Experimental Protocol: Bromination of an Alkenoic Acid (General Procedure)

To a solution of the alkenoic acid in a suitable solvent (e.g., carbon tetrachloride or dichloromethane), a solution of bromine in the same solvent is added dropwise with stirring. The reaction is typically carried out at room temperature or below. The disappearance of the bromine color indicates the completion of the reaction. The solvent is then removed under reduced pressure, and the resulting dibromoalkanoic acid can be purified by recrystallization.

Nucleophilic Conjugate Addition (Michael Addition)

The β-carbon of the α,β-unsaturated system in this compound is electrophilic due to the electron-withdrawing effect of the conjugated carboxylic acid group. This makes it susceptible to attack by nucleophiles in a reaction known as the Michael addition or conjugate addition.[1] This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Aza-Michael Addition (Addition of Amines)

The addition of amines to this compound or its esters is a classic example of an aza-Michael addition, leading to the formation of β-amino acids or their derivatives. These compounds are valuable building blocks in medicinal chemistry. For instance, the reaction of an amine like piperidine (B6355638) with an ester of this compound would yield the corresponding 3-(piperidin-1-yl)heptanoate.

Experimental Protocol: Aza-Michael Addition of an Amine to an α,β-Unsaturated Ester (General Procedure) [2]

An α,β-unsaturated ester and an amine are mixed in a suitable solvent, which can range from traditional organic solvents to greener alternatives like polyethylene (B3416737) glycol (PEG-400). The reaction can be performed at room temperature or heated to accelerate the process.[2] The progress of the reaction is monitored by TLC. Upon completion, the product is isolated by extraction and purified by column chromatography. In some cases, the reaction can be carried out neat (without a solvent).[2]

Quantitative Data: Aza-Michael Addition

| Nucleophile | Acceptor | Product | Yield (%) | Reference |

| Diethylamine | Methyl acrylate | N,N-diethyl-β-alanine methyl ester | 50-100 | [2] |

Reduction Reactions

The double bond of this compound can be selectively reduced to yield heptanoic acid. This transformation is commonly achieved through catalytic hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation using a heterogeneous catalyst, such as palladium on carbon (Pd/C), is a highly efficient method for the reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids. The reaction typically proceeds with syn-addition of hydrogen across the double bond. It is important to note that under standard conditions, the carboxylic acid group is generally not reduced.[1]

Experimental Protocol: Catalytic Hydrogenation of an α,β-Unsaturated Carboxylic Acid (General Procedure) [3][4]

The α,β-unsaturated carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol (B129727), or ethyl acetate). A catalytic amount of Pd/C (typically 5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressurized vessel) and stirred vigorously at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the saturated carboxylic acid.

Quantitative Data: Catalytic Hydrogenation

| Substrate | Product | Catalyst | Yield (%) | Reference |

| Cinnamic acid | Phenylpropanoic acid | PdCl₂/HCOOH/NaOH | 98-100 | [3][4] |

Oxidation Reactions